molecular formula C30H32N2O B2971896 2-(4-Benzylpiperidin-1-yl)-8-((2,5-dimethylbenzyl)oxy)quinoline CAS No. 941909-30-4

2-(4-Benzylpiperidin-1-yl)-8-((2,5-dimethylbenzyl)oxy)quinoline

カタログ番号 B2971896
CAS番号: 941909-30-4
分子量: 436.599
InChIキー: ZMJTYFPQUQHDEI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Benzylpiperidin-1-yl)-8-((2,5-dimethylbenzyl)oxy)quinoline, also known as BDQ, is a synthetic compound that has gained attention in the scientific community due to its potential as a tuberculosis (TB) drug. BDQ belongs to a class of compounds called diarylquinolines, which have been shown to have potent antimicrobial activity against Mycobacterium tuberculosis, the bacterium responsible for TB. In

作用機序

The exact mechanism of action of 2-(4-Benzylpiperidin-1-yl)-8-((2,5-dimethylbenzyl)oxy)quinoline is not fully understood, but it is believed to target the ATP synthase enzyme in M. tuberculosis. ATP synthase is responsible for generating ATP, the energy currency of the cell. 2-(4-Benzylpiperidin-1-yl)-8-((2,5-dimethylbenzyl)oxy)quinoline is thought to inhibit the proton pump activity of ATP synthase, leading to a decrease in ATP production and ultimately cell death.
Biochemical and Physiological Effects
2-(4-Benzylpiperidin-1-yl)-8-((2,5-dimethylbenzyl)oxy)quinoline has been shown to have low toxicity in animal models, with no significant adverse effects observed at therapeutic doses. 2-(4-Benzylpiperidin-1-yl)-8-((2,5-dimethylbenzyl)oxy)quinoline is metabolized in the liver and excreted in the urine, with a half-life of approximately 24 hours in humans.

実験室実験の利点と制限

One of the main advantages of 2-(4-Benzylpiperidin-1-yl)-8-((2,5-dimethylbenzyl)oxy)quinoline is its potent activity against drug-resistant strains of M. tuberculosis. This makes it a promising candidate for combination therapy with other TB drugs. However, one limitation of 2-(4-Benzylpiperidin-1-yl)-8-((2,5-dimethylbenzyl)oxy)quinoline is its high cost, which may limit its availability in resource-limited settings.

将来の方向性

There are several future directions for research on 2-(4-Benzylpiperidin-1-yl)-8-((2,5-dimethylbenzyl)oxy)quinoline. One area of interest is the development of combination therapies that include 2-(4-Benzylpiperidin-1-yl)-8-((2,5-dimethylbenzyl)oxy)quinoline for the treatment of MDR-TB and XDR-TB. Another area of research is the optimization of the synthesis method for 2-(4-Benzylpiperidin-1-yl)-8-((2,5-dimethylbenzyl)oxy)quinoline to increase yield and reduce cost. Finally, there is a need for further studies to investigate the long-term safety and efficacy of 2-(4-Benzylpiperidin-1-yl)-8-((2,5-dimethylbenzyl)oxy)quinoline in humans.

合成法

The synthesis of 2-(4-Benzylpiperidin-1-yl)-8-((2,5-dimethylbenzyl)oxy)quinoline involves a multi-step process that starts with the reaction of 2,5-dimethylphenol with 4-bromobenzyl chloride to form 2,5-dimethyl-4-bromobenzyl alcohol. This intermediate is then reacted with 4-piperidin-1-ylbenzaldehyde to form the key intermediate 2-(4-benzylpiperidin-1-yl)quinoline. Finally, this intermediate is reacted with 2,5-dimethylbenzyl bromide to form 2-(4-Benzylpiperidin-1-yl)-8-((2,5-dimethylbenzyl)oxy)quinoline. The overall yield of 2-(4-Benzylpiperidin-1-yl)-8-((2,5-dimethylbenzyl)oxy)quinoline is approximately 5% based on the starting material.

科学的研究の応用

2-(4-Benzylpiperidin-1-yl)-8-((2,5-dimethylbenzyl)oxy)quinoline has been extensively studied for its potential as a TB drug. In preclinical studies, 2-(4-Benzylpiperidin-1-yl)-8-((2,5-dimethylbenzyl)oxy)quinoline has shown potent activity against drug-sensitive and drug-resistant strains of M. tuberculosis, including multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains. 2-(4-Benzylpiperidin-1-yl)-8-((2,5-dimethylbenzyl)oxy)quinoline has also been shown to have a low risk of inducing drug resistance in M. tuberculosis, making it a promising candidate for combination therapy with other TB drugs.

特性

IUPAC Name

2-(4-benzylpiperidin-1-yl)-8-[(2,5-dimethylphenyl)methoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N2O/c1-22-11-12-23(2)27(19-22)21-33-28-10-6-9-26-13-14-29(31-30(26)28)32-17-15-25(16-18-32)20-24-7-4-3-5-8-24/h3-14,19,25H,15-18,20-21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJTYFPQUQHDEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Benzylpiperidin-1-yl)-8-((2,5-dimethylbenzyl)oxy)quinoline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。